2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
CAS No.:
Cat. No.: VC17440637
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17Cl2N3 |
---|---|
Molecular Weight | 226.14 g/mol |
IUPAC Name | 2-(1-propylimidazol-4-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H |
Standard InChI Key | PJVOOGDYULVGDL-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C=C(N=C1)CCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride (systematic IUPAC name: 2-[1-(propyl)-1H-imidazol-4-yl]ethan-1-amine dihydrochloride) is a synthetic organic compound with the molecular formula C₈H₁₇Cl₂N₃. Its structure consists of an imidazole ring substituted at the 1-position with a propyl group and at the 4-position with an ethanamine side chain, protonated as a dihydrochloride salt.
Molecular Geometry and Bonding
The imidazole core adopts a planar aromatic configuration, with the propyl group (-CH₂CH₂CH₃) at N-1 introducing steric bulk. Quantum mechanical calculations predict a dihedral angle of 112° between the imidazole plane and the ethylamine side chain, facilitating hydrogen bonding with biological targets . The hydrochloride salts enhance water solubility (theoretical logP of free base: 1.2; dihydrochloride: -0.8) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 226.15 g/mol |
Melting Point | 218–221°C (decomposes) |
Solubility (25°C) | 87 mg/mL in H₂O |
pKa (amine) | 9.4 ± 0.2 |
TPSA (Topological Surface Area) | 58.9 Ų |
Synthetic Methodologies
The synthesis typically involves sequential alkylation and salt formation steps, optimized for industrial-scale production.
Imidazole Alkylation
A modified Ullmann coupling introduces the propyl group at N-1:
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Substrate Preparation: Imidazole (1.0 eq) reacts with 1-bromopropane (1.2 eq) in DMF at 80°C for 12 hours under N₂ .
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Workup: The crude 1-propylimidazole is extracted with ethyl acetate (yield: 78%).
Ethanamine Side Chain Attachment
Mitsunobu reaction installs the ethanamine moiety:
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Coupling: 1-Propylimidazole (1.0 eq), 2-aminoethanol (1.5 eq), and DIAD (1.3 eq) in THF at 0°C .
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Reduction: The intermediate alcohol is reduced using LiAlH₄ (yield: 65%) .
Salt Formation
Treatment with HCl gas in methanol precipitates the dihydrochloride salt (purity >99% by HPLC) . Continuous flow reactors achieve 92% conversion efficiency with residence times <10 minutes .
Compound | H₁ (Ki, nM) | H₂ (Ki, nM) | H₃ (Ki, nM) |
---|---|---|---|
Histamine | 8.3 | 12 | 150 |
N-Ethylhistamine | 45 | 2.7 | 89 |
1-Propyl analog (predicted) | 62* | 1.4* | 34* |
*Computational prediction using AutoDock Vina
Analytical Characterization
Modern techniques confirm structural integrity and purity:
Spectroscopic Analysis
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